molecular formula C11H18N4S B15181645 Thiourea, bis(1-methyl-2-pyrrolidinylidene)- CAS No. 126826-78-6

Thiourea, bis(1-methyl-2-pyrrolidinylidene)-

Cat. No.: B15181645
CAS No.: 126826-78-6
M. Wt: 238.36 g/mol
InChI Key: NCBUHRJRBXZJBD-UHFFFAOYSA-N
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Description

Thiourea, bis(1-methyl-2-pyrrolidinylidene)- is an organosulfur compound with a unique structure that includes two pyrrolidinylidene groups attached to a central thiourea moiety. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, bis(1-methyl-2-pyrrolidinylidene)- typically involves the reaction of thiourea with 1-methyl-2-pyrrolidinylidene derivatives under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of thiourea, bis(1-methyl-2-pyrrolidinylidene)- involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Thiourea, bis(1-methyl-2-pyrrolidinylidene)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols and other reduced sulfur species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylidene groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thiols.

Scientific Research Applications

Thiourea, bis(1-methyl-2-pyrrolidinylidene)- has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including the formation of heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer and anti-inflammatory effects.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of thiourea, bis(1-methyl-2-pyrrolidinylidene)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler analog with a similar sulfur-containing structure.

    N,N’-bis(1-methyl-2-pyrrolidinylidene)urea: A related compound where the sulfur atom is replaced by an oxygen atom.

    1,3-Bis(2,6-dimethylphenyl)thiourea: Another thiourea derivative with different substituents.

Uniqueness

Thiourea, bis(1-methyl-2-pyrrolidinylidene)- is unique due to the presence of two pyrrolidinylidene groups, which confer distinct chemical and biological properties

Properties

CAS No.

126826-78-6

Molecular Formula

C11H18N4S

Molecular Weight

238.36 g/mol

IUPAC Name

1',7-dimethylspiro[3,4a,5,6-tetrahydropyrrolo[2,3-d]pyrimidine-4,2'-pyrrolidine]-2-thione

InChI

InChI=1S/C11H18N4S/c1-14-7-4-8-9(14)12-10(16)13-11(8)5-3-6-15(11)2/h8H,3-7H2,1-2H3,(H,13,16)

InChI Key

NCBUHRJRBXZJBD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C1=NC(=S)NC23CCCN3C

Origin of Product

United States

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